
2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid
Overview
Description
2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid, also known as (E)-3-(5-methylfuran-2-yl)prop-2-enoic acid, is a compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The furan ring is substituted with a methyl group at the 5-position and a propenoic acid group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid typically involves the reaction of 5-methyl-2-furaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through the formation of a β-keto ester intermediate, which undergoes decarboxylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The double bond in the propenoic acid group can be reduced to form the corresponding saturated acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-Methyl-3-(5-methylfuran-2-YL)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors in biological systems, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate inflammatory pathways and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Similar structure but lacks the methyl and propenoic acid groups.
2-Methylfuran: Contains a furan ring with a methyl group but lacks the propenoic acid group.
3-(5-Methylfuran-2-yl)propanoic acid: Similar structure but lacks the double bond in the propenoic acid group.
Uniqueness
2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid is unique due to the presence of both a furan ring and a propenoic acid group, which confer specific chemical and biological properties .
Biological Activity
2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid, a compound characterized by its unique furan structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on recent studies.
The compound is an unsaturated carboxylic acid featuring a furan ring, which is known to interact with various biological molecules. Its structure allows it to act as an electrophile, potentially modulating enzyme activity and influencing metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with the modulation of signaling pathways involving NF-κB and MAPK, which are crucial in inflammatory responses .
The mechanism through which this compound exerts its biological effects involves several key interactions:
- Electrophilic Interactions : The compound acts as an electrophile, interacting with nucleophilic sites on proteins and enzymes, leading to altered activity.
- Cytokine Modulation : It inhibits the expression of various inflammatory mediators, thereby reducing inflammation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
-
Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) revealed that this compound has a moderate cytotoxic effect, with IC50 values indicating potential efficacy in cancer therapy.
This table summarizes the cytotoxicity profile observed in different cell lines .
Cell Line IC50 (µM) A549 4.65 ± 0.37 MCF-7 2.29 ± 0.38 PC-3 2.12 ± 0.57 WiDr 2.03 ± 0.20 - Inflammation Studies : In RAW264.7 macrophages, treatment with the compound resulted in decreased levels of nitric oxide (NO) and prostaglandin E2 (PGE2), further supporting its role as an anti-inflammatory agent .
Applications
Given its biological activities, this compound holds promise for several applications:
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
- Agricultural Chemicals : Investigations into its use as a biopesticide are underway due to its potential efficacy against plant pathogens.
- Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules.
Properties
IUPAC Name |
(E)-2-methyl-3-(5-methylfuran-2-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(9(10)11)5-8-4-3-7(2)12-8/h3-5H,1-2H3,(H,10,11)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUZCJUYLIFWFB-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199483 | |
Record name | 2-Propenoic acid, 2-methyl-3-(5-methyl-2-furanyl)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54160-41-7 | |
Record name | 2-Propenoic acid, 2-methyl-3-(5-methyl-2-furanyl)-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54160-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-3-(5-methyl-2-furanyl)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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